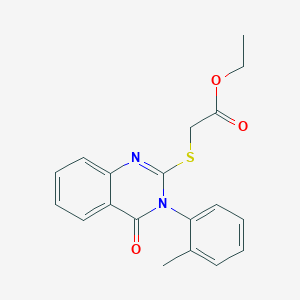

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate

Descripción general

Descripción

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate is a small molecule drug known for its ability to inhibit the mitochondrial membrane potential of certain cell lines, such as t84 and k562 cells . This compound has shown potential in reducing disease activity in mice with autoimmune diseases and has demonstrated activity against various infectious diseases, including Mycobacterium tuberculosis, Chlamydia pneumoniae, and Helicobacter pylori .

Métodos De Preparación

The synthesis of Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate typically involves the reaction of ethyl bromoacetate with 2-mercapto-4-oxo-3-o-tolyl-3,4-dihydroquinazoline under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Antidiarrheal Efficacy

One of the most significant applications of DQA is its role as an antidiarrheal agent. Research has demonstrated that DQA effectively inhibits CFTR function, which is crucial for chloride ion transport in intestinal cells. In a study involving Fisher rat thyroid (FRT) cells and human intestinal epithelial T84 cells, DQA showed an IC50 value of approximately 20 μM for inhibiting apical chloride currents induced by CFTR agonists .

In vivo studies using a closed-loop model of cholera in mice revealed that DQA reduced cholera toxin-induced intestinal fluid secretion by 85% without affecting fluid absorption. This indicates its potential utility in treating secretory diarrhea caused by enterotoxins .

Study on Antidiarrheal Properties

A notable study published in Pharmacology evaluated the antidiarrheal efficacy of DQA through both in vitro and in vivo methods. The findings indicated that DQA not only inhibited CFTR activity but also exhibited no cytotoxic effects on intestinal cells at therapeutic concentrations . This positions DQA as a promising candidate for further development into a therapeutic agent for managing diarrheal diseases.

Broader Implications for CFTR Inhibition

The implications of DQA extend beyond just treating diarrhea; CFTR inhibitors like DQA may also have potential applications in managing other conditions associated with dysregulated chloride transport, such as cystic fibrosis and certain types of inflammatory bowel disease (IBD). The reversible nature of its inhibition suggests that it could be utilized safely without inducing long-term adverse effects .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate involves the inhibition of mitochondrial membrane potential, leading to the induction of apoptosis in certain cell lines . The compound targets specific molecular pathways involved in cell survival and proliferation, making it a potential candidate for the treatment of various diseases .

Comparación Con Compuestos Similares

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate is unique due to its specific structure and mechanism of action. Similar compounds include:

Quinazolinone derivatives: These compounds share a similar core structure and have shown various biological activities, including antimalarial and antileishmanial properties.

4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities and are used in drug research and development.

Indole derivatives: These compounds possess diverse biological activities and are used in the development of new therapeutic agents.

Actividad Biológica

Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a quinazoline core with a thio group, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 358.42 g/mol .

The synthesis typically involves the reaction of 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl chloroacetate. This can be optimized using various solvents and techniques, including microwave-assisted synthesis to enhance yield and reduce reaction time.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated significant anticancer properties , particularly against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The presence of the thioacetamido group enhances its cytotoxic effects by influencing interactions with biological targets involved in cancer progression .

The mechanism by which this compound exerts its effects involves inhibition of specific enzymes or receptors that are crucial in disease pathways. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some key compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Quinazoline core | Antimicrobial, anticancer |

| Methyl 2-(3-methoxyphenyl)-4-thioxoquinazoline | Contains thioxo group | Cytotoxic against cancer cell lines |

| N-(5-Arylidene)-4-Oxo-2-Thioxothiazolidin | Different thiazolidin core | Inhibitory effects on carbonic anhydrase |

This table highlights how this compound stands out due to its specific substitution patterns and enhanced biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

- Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that derivatives containing the quinazoline structure exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies revealed that this compound induced apoptosis in MCF7 cells, leading to a reduction in cell viability by over 50% at certain concentrations .

Propiedades

IUPAC Name |

ethyl 2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-24-17(22)12-25-19-20-15-10-6-5-9-14(15)18(23)21(19)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOEWYWNRULIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145777 | |

| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28831-36-9 | |

| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.